[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride
Description
The compound [(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride is a structurally complex molecule featuring:
- A chiral backbone with (3S) and (2S) stereochemistry.
- A phenylmethoxycarbonylamino group, which acts as a protective moiety for the amine functionality.
- A 2-oxoheptyl chain linked to a 2,4,6-trimethylbenzoate ester.
- A hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O6.ClH/c1-23-18-24(2)31(25(3)19-23)33(40)42-22-30(38)28(16-10-11-17-35)36-32(39)29(20-26-12-6-4-7-13-26)37-34(41)43-21-27-14-8-5-9-15-27;/h4-9,12-15,18-19,28-29H,10-11,16-17,20-22,35H2,1-3H3,(H,36,39)(H,37,41);1H/t28-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJKNAIYITNLL-OCPPCWRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate; hydrochloride is a synthetic peptide derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 615.64 g/mol . Its structure features a complex arrangement of amino acids and functional groups that contribute to its biological activity.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific proteases involved in various physiological processes. This inhibition can lead to altered cellular signaling pathways.
- Modulation of Receptor Activity : It interacts with specific receptors, potentially altering their activity and influencing downstream signaling cascades.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which can protect cells from oxidative stress.
Antimicrobial Activity
The compound has been tested for antimicrobial properties against various bacterial strains. In vitro studies indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines revealed that the compound exhibits selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound could be further investigated for its potential use in cancer therapy.
Case Studies
- Case Study on Anticancer Activity : A study involving the administration of the compound to mice bearing tumors showed a significant reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction in cancer cells.
- Clinical Trials for Antimicrobial Use : Early-phase clinical trials have been conducted to evaluate the safety and efficacy of this compound as an antimicrobial agent in patients with resistant infections. Results indicated a favorable safety profile with promising efficacy outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PF-04859989 Hydrochloride
- Structure: (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride.
- Key Features: Contains a dihydroquinolinone core instead of a heptyl chain. Shares the (3S) configuration and hydrochloride salt for solubility enhancement. Lacks the phenylmethoxycarbonylamino group but includes a hydroxylated quinoline system.
- Applications: Used in neurological research due to its activity as a kynurenine aminotransferase inhibitor .
Table 1: Structural Comparison
| Feature | Target Compound | PF-04859989 Hydrochloride |
|---|---|---|
| Stereochemistry | (3S, 2S) | (3S) |
| Core Structure | Heptyl chain with oxo group | Dihydroquinolinone |
| Protective Group | Phenylmethoxycarbonylamino | None |
| Solubility Enhancer | Hydrochloride | Hydrochloride |
Metabolite Analog from
- Structure: (3S)-3-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]propanoyl]-phenylmethoxycarbonylamino]-6-fluoro-4,5-dioxohexanoate.
- Key Features: Shares the (3S) and (2S) stereochemistry and phenylmethoxycarbonylamino group. Includes a fluoro substituent and 4,5-dioxohexanoate chain, distinguishing it from the target compound. Demonstrates how structural modifications (e.g., fluorination) can alter metabolic stability and bioavailability .
Table 2: Functional Group Analysis
| Group | Target Compound | Metabolite Analog |
|---|---|---|
| Amine Protection | Phenylmethoxycarbonylamino | Phenylmethoxycarbonylamino |
| Halogenation | None | Fluorine |
| Ketone/Oxidation State | 2-oxoheptyl | 4,5-dioxohexanoate |
Approved Drug Candidate from
- Structure: [(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methyl-pentanoyl]amino]-2-oxo-4-[(3S)-2-oxo-3-piperidyl]butyl] 2-cyano-2-methyl-propanoate.
- Key Features :
Table 3: Pharmacological Relevance
Critical Analysis of Structural and Functional Divergence
- Hydrochloride Salts : Both the target compound and PF-04859989 utilize hydrochloride salts to improve solubility, a common strategy in drug development .
- Protective Groups: The phenylmethoxycarbonylamino group in the target compound and its metabolite analog suggests a focus on controlled amine reactivity, critical for prodrug designs .
- Chirality : The (3S) and (2S) configurations are conserved across analogs, emphasizing their role in binding specificity and metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride, and how can purity be validated?
- Methodological Answer : The compound’s synthesis typically involves coupling protected amino acid derivatives. For example, carbodiimide-based coupling agents like EDC●HCl and DMAP are used to activate carboxyl groups for amide bond formation (similar to the synthesis of structurally related compounds in ). Post-synthesis, purity is validated using:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- Multinuclear NMR (¹H, ¹³C) to verify stereochemistry and functional groups (e.g., aromatic protons in trimethylbenzoate at δ 2.3–2.5 ppm for methyl groups and δ 7.0–7.5 ppm for phenyl rings) .
Q. What analytical techniques are critical for characterizing the hydrochloride salt form of this compound?
- Methodological Answer :
- Elemental Analysis : Quantify chloride content to confirm salt stoichiometry.
- FT-IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹ for amino groups) and C=O stretches (1650–1750 cm⁻¹ for ester/amide bonds).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemical configuration, particularly the (3S) and (2S) centers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its structural analogs?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:
Comparative Studies : Test the compound alongside analogs (e.g., those with modified phenyl or benzyloxy groups) under standardized conditions.
Structure-Activity Relationship (SAR) Analysis : Correlate substituent changes (e.g., methyl vs. trifluoromethyl groups) with activity trends (see for SAR in pyrazole derivatives) .
Computational Docking : Use molecular modeling to predict binding modes to hypothesized targets (e.g., proteases or neurotransmitter receptors) .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?
- Methodological Answer :
- pH Buffering : Maintain pH 5–6 to minimize hydrolysis of the ester and amide bonds.
- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO/water mixtures immediately before use.
- Degradation Studies : Use HPLC to monitor decomposition products under stress conditions (e.g., heat, light) .
Q. How can researchers design experiments to probe the compound’s interaction with potential enzymatic targets?
- Methodological Answer :
Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases) to measure IC₅₀ values.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kₐ, k𝒹) for target binding .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction Software : Tools like SwissADME or ADMETlab estimate solubility, permeability (LogP), and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration or plasma protein binding using force fields like CHARMM .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting NMR data between synthetic batches?
- Methodological Answer :
Impurity Profiling : Use LC-MS to identify byproducts (e.g., deprotected amines or ester hydrolysis products).
Variable Temperature NMR : Resolve diastereomer signals by acquiring spectra at elevated temperatures (e.g., 40°C).
2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., methyl groups in trimethylbenzoate) .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀.
- ANOVA with Tukey’s Post Hoc Test : Compare means across multiple concentrations or analogs.
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
